3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
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Overview
Description
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H13BrCl2O3 It is a derivative of benzaldehyde, featuring bromine, chlorine, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzaldehyde and 2,4-dichlorobenzyl chloride.
Etherification: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is etherified with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the intermediate 3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid.
Reduction: 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl alcohol.
Condensation: Corresponding imines or hydrazones.
Scientific Research Applications
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
- 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
- 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-propoxybenzaldehyde
Uniqueness
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkoxy groups .
Properties
IUPAC Name |
3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2O3/c1-2-21-15-6-10(8-20)5-13(17)16(15)22-9-11-3-4-12(18)7-14(11)19/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYOPWKPBWOAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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